Product packaging for 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine(Cat. No.:)

6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine

Cat. No.: B13695067
M. Wt: 214.05 g/mol
InChI Key: BTXSDWPBFCAQOS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Fused Heterocyclic Systems in Chemical Science

Fused heterocyclic systems, which are organic compounds containing two or more fused rings with at least one being a heterocyclic ring, are fundamental to organic chemistry. airo.co.infiveable.me Their unique structural characteristics provide a backbone for many bioactive compounds, making them highly valuable in pharmaceutical development and drug design. airo.co.infiveable.me The fusion of a pyridine (B92270) ring with a pyrazine (B50134) ring gives rise to the pyrido[2,3-b]pyrazine (B189457) system, a class of compounds that has been the focus of extensive research due to their wide-ranging biological and pharmacological activities. airo.co.in

The development of synthetic methods for creating these complex molecules has been a continuous area of research, aiming to discover new compounds with enhanced properties and activities. airo.co.in The versatility of these systems allows chemists to modify their structures to create derivatives with specific applications in medicinal chemistry. fiveable.me

Structural Features and Isomeric Considerations within Pyrido[2,3-B]pyrazine Derivatives

The core structure of pyrido[2,3-b]pyrazine, also known as 5-azaquinoxaline, consists of a pyridine ring fused to a pyrazine ring. researchgate.net The arrangement of nitrogen atoms within this bicyclic system influences its chemical properties and reactivity. Depending on the position of the nitrogen atom in the pyridine ring relative to the pyrazine ring, four possible isomeric skeletons of pyridopyrimidines can exist. mdpi.com

The parent compound, pyrido[2,3-b]pyrazine, has the chemical formula C7H5N3. nih.gov Derivatives are formed by substituting various functional groups at different positions on the rings. For instance, the compound of focus, 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine, features two chlorine atoms at positions 6 and 8, and a methyl group at position 3. The specific placement of these substituents significantly impacts the molecule's electronic properties, reactivity, and biological activity.

Table 1: Physicochemical Properties of Pyrido[2,3-b]pyrazine

PropertyValue
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
IUPAC Namepyrido[2,3-b]pyrazine
CAS Number322-46-3

This data is based on the parent compound pyrido[2,3-b]pyrazine. nih.gov

Research Trajectories and Contemporary Interests in this compound and Related Systems

Contemporary research on pyrido[2,3-b]pyrazine derivatives is vibrant, with significant efforts directed towards their synthesis and application in various fields. These compounds are recognized as important pharmacophores in medicinal chemistry. nih.gov The pyrido[2,3-b]pyrazine core is a key component in the development of molecules with potential therapeutic applications. nih.gov

Derivatives of this scaffold have been investigated for a range of biological activities. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown promise as anticancer agents by acting as PIM-1 kinase inhibitors. nih.gov The broader class of pyrazines is found in numerous approved drugs and natural products, highlighting their therapeutic relevance. mdpi.commdpi.com

The synthesis of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds is an active area of research. nih.gov Scientists are exploring new synthetic routes to create derivatives with tailored properties for applications in areas such as electrochemical DNA sensing and nonlinear optics. nih.govrsc.org The ability to modify the pyrido[2,3-b]pyrazine structure allows for the fine-tuning of its electronic and photophysical properties, making it a versatile scaffold for the development of new functional materials. rsc.orgresearchgate.net

Specifically, chlorinated derivatives of related azolopyridazine systems have been synthesized and studied for their reactivity and lipophilicity, which are crucial parameters for pharmaceutical activity. arkat-usa.org The introduction of chlorine atoms, as seen in this compound, can significantly alter the molecule's properties. While direct research on this specific compound is not extensively detailed in the provided search results, the general interest in halogenated heterocyclic compounds suggests its potential as an intermediate in the synthesis of more complex molecules with desirable biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B13695067 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

6,8-dichloro-3-methylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3

InChI Key

BTXSDWPBFCAQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 B Pyrazine Core Structures

Conventional and Multicomponent Synthesis Approaches

The construction of the fundamental pyrido[2,3-b]pyrazine (B189457) ring system often relies on established condensation and annulation reactions. These methods are valued for their reliability and adaptability in forming the bicyclic heterocyclic structure.

Cyclocondensation reactions represent a cornerstone for the synthesis of the pyrido[2,3-b]pyrazine core. This strategy typically involves the reaction of a suitably substituted pyridine (B92270) diamine with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine (B50134) ring fused to the pyridine core. The reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

A direct synthesis for a related compound, 6,8-dichloropyrido[2,3-b]pyrazine (B2791604), exemplifies this strategy. The process starts with 4,6-dichloro-pyridine-2,3-diamine, which is reacted with a 30% aqueous solution of glyoxal (B1671930) in tetrahydrofuran (B95107) (THF). chemicalbook.com The mixture is stirred at room temperature for 72 hours, allowing for the condensation and ring closure to occur, ultimately yielding the target dichlorinated pyrido[2,3-b]pyrazine. chemicalbook.com This method highlights a straightforward and effective ring-closure strategy for creating the core structure.

One-pot synthesis and multicomponent reactions (MCRs) have emerged as highly efficient methods for constructing complex heterocyclic systems like pyrido[2,3-b]pyrazines. These reactions combine multiple steps into a single procedure without isolating intermediates, which saves time, resources, and reduces waste. For instance, novel pyrido[2,3-b]pyrazine derivatives can be synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. nih.govrsc.org This approach demonstrates the power of MCRs to generate structural diversity in good to excellent yields (82-89%). nih.gov

Another example of a one-pot annulation, while for a related pyridoxazinone structure, showcases the key principles of Smiles rearrangement and subsequent cyclization, which can be adapted for pyridopyrazine synthesis. nih.gov These efficient, atom-economical processes are central to modern synthetic organic chemistry for building complex molecular architectures.

The most common and versatile method for synthesizing the pyrido[2,3-b]pyrazine ring system is the condensation reaction between pyridinediamines and α-dicarbonyl compounds. benthamdirect.com This approach is foundational and widely applied. For example, 2,3-diaminopyridine (B105623) can be reacted with various 1,2-dicarbonyls to produce a range of pyrido[2,3-b]pyrazine derivatives. researchgate.net

The reaction's utility is underscored by its application in synthesizing precursors for more complex molecules. A series of pyrido[2,3-b]pyrazine derivatives were synthesized starting from 5-bromo-2,3-diaminopyridine and oxalic acid in a three-step procedure. researchgate.net A critical aspect of this methodology, especially when using unsymmetrical dicarbonyl compounds, is regioselectivity. The reaction can potentially yield two different regioisomers, which may exhibit significantly different biological activities. benthamdirect.com Studies have shown that reaction conditions such as low temperature and the use of acidic solvents like acetic or trifluoroacetic acid can enhance regioselectivity, favoring the formation of the more biologically active isomer. benthamdirect.com

PrecursorsReagents/ConditionsProductYieldReference
4,6-dichloro-pyridine-2,3-diamine, Glyoxal (30% aq. solution)THF, 20°C, 72 h6,8-dichloro-pyrido[2,3-b]pyrazineNot specified chemicalbook.com
Indane-1,3-dione, Substituted aromatic aldehyde, 2-Aminopyrazinep-TSA (20 mol%), Ethanol, Reflux, 8 hSubstituted pyrido[2,3-b]pyrazine derivatives82-89% nih.gov
2,3-Diaminopyridine, Functionalised vicinal diketoneEthanolLigands based on the pyrido[2,3-b]pyrazine coreNot specified researchgate.net

Regioselective Functionalization Techniques for Pyrido[2,3-B]pyrazine Derivatives

Once the core pyrido[2,3-b]pyrazine structure is assembled, further functionalization is often necessary to introduce desired chemical properties. Regioselective techniques are crucial for modifying specific positions on the heterocyclic ring system.

Halogenation is a key functionalization reaction, as the introduced halogen atoms can serve as versatile handles for subsequent cross-coupling and substitution reactions. The direct halogenation of pyridines and related heterocycles can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. chemrxiv.org

However, advanced methods such as deprotometalation-trapping reactions have been successfully employed for the halogenation of pyrido[2,3-b]pyrazines. For instance, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) was effectively halogenated using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran, followed by trapping with an iodine source to yield 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine. nih.govmdpi.com This demonstrates a sophisticated approach to achieve regioselective functionalization at the C-8 position. These halogenated intermediates are valuable for further synthetic elaboration. nih.govmdpi.com

SubstrateReagents/ConditionsProductYieldReference
2,3-Diphenylpyrido[2,3-b]pyrazine1. (TMP)2Zn·2LiCl, THF2. Iodine8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine70% mdpi.com

Halogenated pyrido[2,3-b]pyrazines are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The chlorine atoms in 6,8-dichloro-3-methylpyrido[2,3-B]pyrazine, for example, activate the ring for such substitutions.

Research on 8-iodopyrido[2,3-b]pyrazine derivatives has shown that the halogen at the 8-position can be displaced by various nucleophiles. nih.govmdpi.com These reactions include copper-catalyzed C-N bond formation with azoles, as well as direct substitution with alkylamino, benzylamino, hydrazine, and aryloxy groups. nih.govmdpi.com Similarly, various displacement reactions have been reported for chloropyrazines with nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide, demonstrating the general reactivity of halogenated pyrazine systems. rsc.org This reactivity is fundamental for the synthesis of diverse libraries of pyrido[2,3-b]pyrazine compounds for various research applications. nih.gov

SubstrateNucleophile/ConditionsProduct TypeReference
8-Iodopyrido[2,3-b]pyrazineAlkylamines, Benzylamines8-Alkylamino/Benzylamino-pyrido[2,3-b]pyrazines nih.govmdpi.com
8-Iodopyrido[2,3-b]pyrazineHydrazine8-Hydrazino-pyrido[2,3-b]pyrazine nih.govmdpi.com
8-Iodopyrido[2,3-b]pyrazineAryloxy groups8-Aryloxy-pyrido[2,3-b]pyrazines nih.govmdpi.com
2,3-DichloropyrazineSodium benzyl oxide / Boiling xylene1,4-Dibenzylpyrazine-2(1H),3(4H)-dione rsc.org

Metal-Mediated Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Suzuki Arylation)

The functionalization of the pyrido[2,3-b]pyrazine core, particularly dihalogenated derivatives like this compound, can be effectively achieved through metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the introduction of a wide array of substituents onto the heterocyclic scaffold. Among the most utilized of these are the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The chlorine atoms at the 6- and 8-positions of the pyrido[2,3-b]pyrazine ring exhibit different reactivities, which can be exploited for selective functionalization. Generally, halides positioned adjacent to a ring nitrogen atom in N-heterocycles are more activated towards palladium-catalyzed cross-coupling reactions. nih.gov In the case of 6,8-dichloropyrido[2,3-b]pyrazine derivatives, this suggests that the C6-Cl bond may be more reactive than the C8-Cl bond. However, selectivity can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For a substrate like this compound, sequential, regioselective Suzuki-Miyaura couplings could be employed to introduce different aryl or vinyl groups at the C6 and C8 positions. For instance, a milder set of conditions or a specific catalyst system could favor reaction at the more reactive position first, followed by a second coupling at the remaining position under more forcing conditions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is crucial for forming C-N bonds, enabling the introduction of primary or secondary amines. This is particularly relevant for modifying the pyrido[2,3-b]pyrazine core to include amine functionalities, which are prevalent in many biologically active molecules. nih.govnih.gov The reaction can be performed with aryl or heteroaryl halides and a wide range of amine coupling partners. mdpi.com Similar to the Suzuki coupling, controlling the reaction conditions can allow for selective mono- or di-amination of the dichlorinated substrate.

The table below summarizes the key aspects of these cross-coupling reactions as they apply to dihalo-N-heterocycles, providing a predictive framework for their application to this compound.

ReactionBond FormedKey ReagentsPotential Application on Dichloropyridopyrazine Core
Suzuki-Miyaura CouplingCarbon-CarbonAryl/Vinyl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)Introduction of aryl, heteroaryl, or vinyl substituents at C6 and C8. Potential for regioselective and sequential couplings.
Buchwald-Hartwig AminationCarbon-NitrogenPrimary/Secondary Amine, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₃PO₄)Introduction of diverse amine functionalities at C6 and C8. Enables synthesis of amino-substituted derivatives.

Synthetic Pathways to this compound and its Direct Precursors

The core structure of pyrido[2,3-b]pyrazines is typically synthesized through the condensation of a suitably substituted pyridine-2,3-diamine with a 1,2-dicarbonyl compound. This classical and efficient method forms the basis for the synthesis of this compound.

The primary precursor for this synthesis is 4,6-dichloro-pyridine-2,3-diamine . The synthesis of this diamine has been previously described in the scientific literature. Once this key intermediate is obtained, the final heterocyclic ring is formed.

A known synthetic route to the unsubstituted parent compound, 6,8-dichloropyrido[2,3-b]pyrazine , involves the reaction of 4,6-dichloro-pyridine-2,3-diamine with glyoxal. This reaction proceeds by a double condensation between the amine groups of the diamine and the two carbonyl groups of glyoxal, followed by aromatization to yield the fused pyrazine ring.

Following this established chemical logic, the synthesis of the target compound, This compound , is achieved by substituting glyoxal with methylglyoxal (B44143) (pyruvaldehyde). The asymmetry of methylglyoxal, which contains one aldehyde and one ketone group, leads to the formation of a single regioisomer with the methyl group at the 3-position of the resulting pyrido[2,3-b]pyrazine ring system.

Synthesis of the Diamine Precursor : Preparation of 4,6-dichloro-pyridine-2,3-diamine from commercially available starting materials.

Condensation Reaction : Reaction of 4,6-dichloro-pyridine-2,3-diamine with methylglyoxal in a suitable solvent, such as tetrahydrofuran (THF) or an alcohol. This condensation is typically performed at room temperature or with gentle heating.

Work-up and Purification : The reaction mixture is then worked up, which may involve partitioning between an organic solvent and an aqueous solution, followed by drying and evaporation of the solvent. The final product is purified, commonly by column chromatography on silica (B1680970) gel.

The table below outlines the key reaction in the synthesis of the target compound and its direct precursor.

Target CompoundPrecursor 1Precursor 2Reaction Type
6,8-Dichloropyrido[2,3-b]pyrazine4,6-Dichloro-pyridine-2,3-diamineGlyoxalCondensation/Aromatization
This compound4,6-Dichloro-pyridine-2,3-diamineMethylglyoxalCondensation/Aromatization

Chemical Reactivity and Transformation Pathways of Pyrido 2,3 B Pyrazine Compounds

Electrophilic and Nucleophilic Aromatic Substitution Profiles

The electronic nature of the pyrido[2,3-b]pyrazine (B189457) ring system, characterized by the presence of three nitrogen atoms, renders it electron-deficient. This inherent electron deficiency significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Generally, pyridine (B92270) and other nitrogen-containing aromatic heterocycles are deactivated towards electrophilic aromatic substitution (EAS) reactions. wikipedia.org The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS reactions like nitration or sulfonation, the nitrogen atoms can be protonated, further deactivating the ring system. wikipedia.org

For 6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine , electrophilic attack is expected to be challenging. The presence of two electron-withdrawing chlorine atoms further deactivates the ring. If an electrophilic substitution were to occur, it would likely be directed to the pyridine ring, as the pyrazine (B50134) ring is generally more electron-deficient. However, forcing conditions would be necessary, and the yields would likely be low.

Nucleophilic Aromatic Substitution:

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrido[2,3-b]pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com Halogenated pyridines and pyrazines are known to undergo SNAr reactions, where the halogen acts as a good leaving group. arkat-usa.org

In the case of This compound , the two chlorine atoms at positions 6 and 8 are prime sites for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the chloride ion restores the aromaticity of the ring.

The regioselectivity of the substitution will depend on the relative activation of the C-6 and C-8 positions by the nitrogen atoms and the methyl group, as well as the reaction conditions and the nature of the nucleophile. It is plausible that substitution could occur at either position, or even lead to disubstituted products under appropriate conditions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in such reactions.

Oxidation and Reduction Processes within the Pyrido[2,3-B]pyrazine Ring System

The redox behavior of the pyrido[2,3-b]pyrazine core is a key aspect of its chemistry, influencing its stability and potential applications.

Oxidation:

The pyrazine ring within the pyrido[2,3-b]pyrazine system is generally resistant to oxidative degradation due to its aromatic character. However, the nitrogen atoms can be susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. The formation of an N-oxide on the pyridine nitrogen would activate the ring for certain substitution reactions. wikipedia.org

Reduction:

The pyrido[2,3-b]pyrazine ring system can undergo reduction under various conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can lead to the saturation of one or both of the heterocyclic rings. The specific outcome will depend on the reaction conditions, including temperature, pressure, and the choice of catalyst and solvent.

Chemical reduction using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed. These reagents may selectively reduce one of the rings or lead to partial reduction. The presence of the chloro substituents on This compound may also influence the reduction process, as reductive dehalogenation could potentially occur.

The redox potentials of related phenazine (B1670421) compounds suggest that the pyrido[2,3-b]pyrazine system can participate in electron transfer processes. nih.gov

Reactions at Substituent Groups (e.g., Methyl Group Functionalization)

The methyl group at the 3-position of This compound offers a handle for further functionalization. The acidity of the protons on the methyl group is enhanced by the electron-withdrawing nature of the adjacent pyrazine ring. This allows for a range of reactions at this position.

One common reaction is condensation with aldehydes or ketones in the presence of a base. This can lead to the formation of styryl or related derivatives. The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Furthermore, halogenation of the methyl group, for instance with N-bromosuccinimide (NBS), can provide a route to further derivatization.

Derivatization Strategies: Alkylation, Acylation, and Amination Reactions

Derivatization of the pyrido[2,3-b]pyrazine core is crucial for modifying its physical, chemical, and biological properties. Common strategies include alkylation, acylation, and amination.

Alkylation:

Alkylation can occur at the nitrogen atoms of the pyrido[2,3-b]pyrazine ring system. Treatment with alkyl halides or other alkylating agents can lead to the formation of quaternary pyridinium (B92312) or pyrazinium salts. The site of alkylation will depend on the relative nucleophilicity of the nitrogen atoms.

Acylation:

Acylation of the pyrido[2,3-b]pyrazine ring is generally challenging via Friedel-Crafts type reactions due to the deactivated nature of the ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms. wikipedia.org However, acylation can sometimes be achieved under specific conditions or by first activating the ring system. Alternatively, acylation can be performed on amino-substituted derivatives.

Amination:

As discussed in the context of nucleophilic aromatic substitution, the chlorine atoms of This compound are susceptible to displacement by amines. This provides a direct route to amino-substituted pyrido[2,3-b]pyrazines. A wide range of primary and secondary amines can be used as nucleophiles in these reactions, leading to a diverse library of derivatives. The reaction conditions, such as temperature, solvent, and the use of a base, will influence the outcome of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6,8-dichloro-3-methylpyrido[2,3-b]pyrazine, ¹H NMR and ¹³C NMR spectroscopy would provide a complete map of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic proton on the pyridine (B92270) ring would likely appear as a singlet in the downfield region. The methyl group protons at the C3 position would also produce a characteristic singlet, but further upfield. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons, while the integration of the signals would confirm the number of protons in each set (e.g., 1H for the aromatic proton, 3H for the methyl group).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom in this compound would yield a separate signal. This includes the carbons of the fused heterocyclic rings and the methyl group carbon. The chemical shifts would help differentiate between the sp²-hybridized carbons of the aromatic system and the sp³-hybridized carbon of the methyl substituent. Carbons bonded to electronegative atoms like chlorine and nitrogen would be shifted further downfield.

While these techniques are fundamental for structural confirmation, specific, experimentally-derived NMR data for this compound are not widely available in the reviewed scientific literature.

Interactive Data Table: Expected NMR Data

NucleusExpected Signal TypePredicted Chemical Shift (ppm) RangeInferred Structural Fragment
¹HSinglet7.5 - 8.5Aromatic C-H
¹HSinglet2.5 - 3.5-CH₃
¹³CAromatic110 - 160Pyridopyrazine ring carbons
¹³CAliphatic15 - 25-CH₃

Note: The chemical shift ranges are predictive and based on typical values for similar structural motifs. Actual experimental values would be required for definitive assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the fused aromatic rings, and C-Cl stretching vibrations. The specific frequencies of these bands would provide evidence for the presence of the core pyridopyrazine structure and its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyrido[2,3-b]pyrazine (B189457) derivatives typically exhibit strong absorption in the UV-Vis region due to π-π* and n-π* transitions. The spectrum of this compound would show one or more absorption maxima (λ_max), which are indicative of its conjugated electronic system. The position and intensity of these bands are sensitive to the specific substitution pattern on the aromatic core.

Detailed experimental IR and UV-Vis spectral data for this compound have not been extensively reported in publicly accessible sources.

Interactive Data Table: Expected Spectroscopic Data

TechniqueExpected FeatureWavenumber (cm⁻¹) / Wavelength (nm) RangeInferred Structural Information
IRC-H Stretch (Aromatic)3000 - 3100Aromatic C-H bond
IRC-H Stretch (Aliphatic)2850 - 3000Methyl group C-H bonds
IRC=C / C=N Stretch1400 - 1650Aromatic ring framework
IRC-Cl Stretch600 - 800Carbon-chlorine bonds
UV-Visπ-π* / n-π* Transitions250 - 400 nmConjugated electronic system

Note: These are generalized ranges. Specific peak positions would need to be determined experimentally.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which would definitively confirm the number of chlorine atoms in the structure. The fragmentation pattern, generated by the breakdown of the molecular ion, would yield smaller, stable charged fragments, providing further corroboration of the molecular structure, such as the loss of a methyl group or chlorine atoms.

A review of available literature indicates a lack of published mass spectrometry data detailing the specific fragmentation pathways for this compound.

Interactive Data Table: Expected Mass Spectrometry Data

Analysis TypeExpected ObservationInferred Information
HRMSAccurate mass of molecular ionConfirmation of elemental formula (C₈H₅Cl₂N₃)
Isotopic Pattern[M]⁺, [M+2]⁺, [M+4]⁺ peaksPresence of two chlorine atoms
FragmentationLoss of specific m/z valuesStructural information (e.g., loss of -CH₃, -Cl)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound could be grown, this method would provide unambiguous proof of its molecular structure. The resulting crystal structure would confirm the connectivity of all atoms, the planarity of the fused ring system, and provide precise bond lengths and angles. Furthermore, it would reveal intermolecular interactions, such as π-stacking or halogen bonding, which govern the packing of molecules in the solid state.

Currently, there are no published reports containing the single-crystal X-ray diffraction data for this compound in the searched scientific databases.

Computational Chemistry and Theoretical Investigations of Pyrido 2,3 B Pyrazine Systems

Density Funcnih.govrsc.orgtional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic and structural properties of pyrido[2,3-b]pyrazine (B189457) derivatives. By employing methods like nih.govrsc.org the B3LYP hybrid functional with various basis sets (e.g., 6-31G(d,p)), researchers can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. These calculations are fu nih.govrsc.orgndamental for understanding the intrinsic nature of the molecule and how substitutions, such as the chloro and methyl groups in 6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine, influence its behavior.

Frontier Molecular Orbital (FMO) theory is critical for explaining the chemical reactivity and electronic properties of molecules. The Highest Occupied Mole researchgate.netyoutube.comcular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference bet youtube.comween these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a crucial parameter indicating the molecule's chemical stability and electrical transport properties.

Studies on various pyrid derpharmachemica.como[2,3-b]pyrazine derivatives have shown that their HOMO-LUMO gaps can be tuned by altering donor-acceptor groups attached to the core structure. For instance, in a series nih.gov of donor-acceptor-donor (D-A-D) molecules with a pyrido[2,3-b]pyrazine acceptor, the calculated energy gaps ranged from 1.67 to 2.36 eV. A smaller energy gap gene nih.govrally correlates with higher chemical reactivity and is associated with intramolecular charge transfer (ICT) transitions, which are responsible for the photophysical properties of these compounds. These ICT transitions are nih.govnih.gov often observed in the visible region of the electromagnetic spectrum.

Compound ClassHOMO 7LUMO (eV)Energy Gap (ΔEgap) (eV)
D-A-D Pyrido[2,3-b]pyrazine Derivative 1-5.34-3.671.67
D-A-D Pyrido[2,3-b]pyrazine Derivative 2-5.97-3.612.36
Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin Derivative-5.747-2.3033.444

Data compiled from studies on various pyrido[2,3-b]pyrazine derivatives.

Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed pi nih.govrsc.orgcture of the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. This analysis is precise cam.ac.ukin elucidating electron transfer mechanisms and bond interactions.

For pyrido[2,3-b]pyrazin nih.gove systems, NBO analysis helps to understand the stability arising from intramolecular interactions. The stabilization energie researchgate.nets (E(2)) calculated in NBO analysis quantify the strength of these interactions. Higher E(2) values indicate more significant charge delocalization and greater stability. For example, in related heterocyclic systems, NBO analysis has been used to identify strong intramolecular hydrogen bonds and other stabilizing electronic interactions. This method can elucidate researchgate.net how substituents like chlorine and methyl groups affect the electronic distribution and stability of the entire pyrido[2,3-b]pyrazine scaffold.

Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the harmon researchgate.netarxiv.orgic vibrational frequencies using DFT methods, researchers can assign the observed spectral bands to specific molecular motions. This process involves opt researchgate.netijsrst.comimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements.

The theoretical spectra nih.govfor pyrido[2,3-b]pyrazine derivatives are often in excellent agreement with experimental FT-IR and FT-Raman data, although the calculated frequencies are sometimes scaled to correct for anharmonicity and basis set deficiencies. Such analyses have been p nih.goverformed on numerous pyrazine (B50134) and related heterocyclic compounds, providing detailed assignments for C-H, C=N, C=C stretching, and various bending and ring deformation modes. This predictive capabilit ijsrst.comy is invaluable for confirming the structure of newly synthesized compounds like this compound and understanding their molecular dynamics.

Molecular Doresearchgate.netcking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrument ikm.org.mynih.goval in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For pyrido[2,3-b]pyrazine derivatives, which have shown a wide range of biological activities, docking studies can identify potential molecular targets and elucidate their mechanism of action.

In silico studies on rel rsc.orgikm.org.myated 3-substituted pyrido[2,3-b]pyrazine derivatives have revealed strong binding interactions with proteins like TNF-α, KRAS, and TGF-β. For example, certain deri ikm.org.myvatives were predicted to form multiple hydrogen bonds with key amino acid residues in the active site of the KRAS protein, with binding energies as favorable as -8.2 kcal/mol. Such studies help rationa ikm.org.mylize the observed biological activity and guide the design of more potent inhibitors.

Ligand (Pyrido[2,3-b]pyrazine Derivative)Target ProteinBinding Energy (kcal/mol)Interacting Residues
Compound 7bKRAS-8.2Asn116, Lys117, Asp119, Ser145
Compound 7eKRAS-8.0Gly13, Val29, Asn116, Asp119, Ser145, Ala146
Compound 9aTNF-α-5.9Gln61, Tyr151
Compound 9bTGF-β-6.0N/A

Data from a study on 3-substituted pyrido[2,3-b]pyrazine derivatives.

Following docking, mole ikm.org.mycular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the mechanism of interaction. For instance, nonadiabati rsc.orgc MD simulations have been used to study the photodynamics of pyrido[2,3-b]pyrazine complexes, revealing ultrafast and efficient photo-oxidation processes.

Prediction orsc.orgf Chemical Reactivity and Stability Parameters

DFT calculations can be used to determine a set of global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These parameters are deri nih.govresearchgate.netved from the energies of the frontier molecular orbitals (HOMO and LUMO). Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Compound (Indeno[2′, chemrxiv.org1′:5,6]pyrido[2,3-b]pyrazin derivative)Egap (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)
Compound 73.4441.7220.290

Data from a study on substituted pyrido[2,3-b]pyrazine derivatives.

Advanced Applications and Research Directions of Pyrido 2,3 B Pyrazine Scaffolds Non Clinical Focus

Materials Science Applications

The rigid, planar, and electron-deficient nature of the pyrido[2,3-b]pyrazine (B189457) core makes it an attractive building block in materials science. The ability to modify its structure at various positions allows for the fine-tuning of its electronic and photophysical properties.

Nonlinear Optical (NLO) Properties and Optoelectronic Devices

Pyrido[2,3-b]pyrazine derivatives have emerged as promising candidates for nonlinear optical (NLO) materials, which are crucial for applications in optoelectronics, such as optical switching and data storage. mdpi.com The NLO response of these materials arises from the interaction of the molecule's dipole moment with an applied electric field, leading to changes in its refractive index and other optical properties.

Research has shown that the NLO properties of pyrido[2,3-b]pyrazines can be significantly enhanced by creating donor-acceptor-donor (D-A-D) type molecules. chemsrc.com In this design, the electron-deficient pyrido[2,3-b]pyrazine core acts as the acceptor, while electron-donating groups are attached at its periphery. This intramolecular charge transfer (ICT) is key to a large NLO response.

A study on novel pyrido[2,3-b]pyrazine-based heterocyclic compounds demonstrated their significant NLO properties. rsc.org The investigation, which combined experimental synthesis and density functional theory (DFT) computations, revealed that these compounds possess high first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. rsc.org For instance, a synthesized compound in the study exhibited a first hyperpolarizability (βtot) of 15.6 × 10⁻³⁰ esu and a second hyperpolarizability (<γ>) of 6.63 × 10⁻³⁵ esu, indicating a strong NLO response. rsc.org Such high values suggest the potential of these materials in the development of advanced NLO technologies. rsc.org

Furthermore, the pyrido[2,3-b]pyrazine framework has been utilized to create a family of fluorescent materials that emit across the entire visible spectrum, from blue to red. rsc.org By systematically tuning the band gap through the choice of donor units, researchers have developed materials with high photoluminescence quantum efficiency (PLQY), a critical parameter for high-performance organic light-emitting diodes (OLEDs). rsc.org

Electrochemical Sensing and Biosensor Development (e.g., DNA Electrochemical Sensors)

The electrochemical properties of pyrido[2,3-b]pyrazine derivatives make them suitable for applications in sensing and biosensing. Their ability to interact with biological molecules and undergo redox reactions forms the basis for their use in electrochemical sensors.

A significant application in this area is the development of electrochemical DNA biosensors. nih.gov These sensors utilize pyrido[2,3-b]pyrazine compounds to detect the presence of specific DNA sequences. nih.gov The interaction between the pyrido[2,3-b]pyrazine derivative and DNA can be monitored through techniques like cyclic voltammetry (CV), which measures the current response to a sweeping potential. nih.gov

In a recent study, newly synthesized pyrido[2,3-b]pyrazine derivatives were used for the first time in the electrochemical sensing of DNA. rsc.org These label-free biosensors offer high sensitivity and the ability to detect very low concentrations of DNA. nih.gov The advantages of such electrochemical DNA sensors include their relative simplicity, low cost, and high specificity. nih.gov These features make them attractive for a range of applications, from medical diagnostics to food safety and forensic science. nih.gov

Role as Chemical Scaffolds in Diverse Synthetic Targets

The pyrido[2,3-b]pyrazine core is a versatile scaffold in organic synthesis, providing a rigid framework that can be readily functionalized to create a wide array of more complex molecules.

Development of Novel Chemical Entities

The pyrido[2,3-b]pyrazine skeleton is a key building block in the synthesis of novel chemical entities with diverse potential applications. Its structure can be elaborated through various chemical reactions, such as cross-coupling reactions, to introduce different functional groups and build more complex molecular architectures. nih.gov

For example, a series of novel pyrido[2,3-b]pyrazines were synthesized as potential antitumor agents. nih.gov The study explored the effects of different substituents on the pyrido[2,3-b]pyrazine core on the biological activity of the resulting compounds. nih.gov Another study reported the synthesis of pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives with antibacterial properties. nih.gov These examples highlight the utility of the pyrido[2,3-b]pyrazine scaffold in medicinal chemistry research for the discovery of new therapeutic agents.

Combinatorial Chemistry and Chemical Library Synthesis

The amenability of the pyrido[2,3-b]pyrazine scaffold to various chemical transformations makes it an ideal candidate for combinatorial chemistry and the synthesis of chemical libraries. By systematically varying the substituents at different positions of the pyrido[2,3-b]pyrazine ring, large collections of related compounds can be generated.

These chemical libraries are valuable tools for drug discovery and materials science research. For instance, a "Nested Chemical Library" containing pyrido[2,3-b]pyrazine derivatives was screened in phenotypic assays to identify compounds active against erlotinib-resistant cancer cell lines. nih.gov This approach allows for the rapid exploration of the chemical space around the pyrido[2,3-b]pyrazine core to identify compounds with desired properties.

Investigations into Mechanism-Based Biological Activity (Excluding Clinical Outcomes)

Research into the biological activity of pyrido[2,3-b]pyrazine derivatives has revealed a range of mechanistic actions, primarily in the context of antimicrobial and anticancer effects.

Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have been shown to exhibit strong antibacterial activity, while the corresponding 1-oxide derivatives were found to be inactive. nih.gov This suggests that the N-oxide functional groups play a crucial role in the mechanism of antibacterial action. The presence of halogen substituents on heterocyclic scaffolds is also known to influence their biological activity. mdpi.com

In the realm of anticancer research, novel pyrido[2,3-b]pyrazines have been designed and synthesized to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov The mechanism of action of these compounds is still under investigation, but they represent a promising avenue for overcoming drug resistance in cancer therapy. nih.gov The signaling pathways involved in their activity are a subject of ongoing research. nih.gov

Below is an interactive data table summarizing the properties of some reported pyrido[2,3-b]pyrazine derivatives.

Compound ClassApplicationKey Findings
Pyrido[2,3-b]pyrazine-based heterocyclic compoundsNonlinear OpticsHigh first and second hyperpolarizabilities, indicating strong NLO response. rsc.org
Pyrido[2,3-b]pyrazine derivativesOLEDsTunable emissions across the visible spectrum with high photoluminescence quantum efficiency. rsc.org
Pyrido[2,3-b]pyrazine derivativesDNA BiosensingCapable of sensitive and specific electrochemical detection of DNA. rsc.orgnih.gov
Novel Pyrido[2,3-b]pyrazinesAntitumor AgentsInhibition of both erlotinib-sensitive and erlotinib-resistant cancer cell lines. nih.gov
Pyrido[2,3-b]pyrazine 1,4-dioxidesAntibacterial AgentsStrong antibacterial activity observed in in-vitro screening tests. nih.gov

Enzyme Inhibition Studies (e.g., Kinases: PI3K isozymes, GSK-3, Syk, JAK-3, HPK1, BRAF)

The pyrido[2,3-b]pyrazine scaffold has been identified as a promising framework for the design of enzyme inhibitors, particularly targeting kinases, which play a crucial role in cellular signaling pathways. ed.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, making them a key target for therapeutic intervention. ed.ac.uk

Research has highlighted that heterocyclic compounds featuring the pyrido[2,3-b]pyrazine core are subjects of investigation for a range of biological applications, including the selective inhibition of phosphoinositide 3-kinase (PI3K) isozymes. nih.govrsc.org The PI3K signaling pathway is critical for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The development of selective PI3K inhibitors is an area of intense research, and the pyrido[2,3-b]pyrazine scaffold offers a structural basis for creating such targeted molecules. nih.gov By modifying the substituents on the core ring structure, researchers can fine-tune the potency and selectivity of these inhibitors. nih.gov

While direct studies on 6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine are limited in publicly accessible literature, research on analogous structures provides insight into the potential of this class of compounds. For instance, a related scaffold, pyrido[2,3-d]pyrimidines, has been shown to produce potent tyrosine kinase inhibitors. nih.gov These compounds have demonstrated inhibitory activity against a broad spectrum of tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), epidermal growth factor receptor (EGFr), and c-src tyrosine kinase. nih.gov

Kinase TargetScaffold TypeObserved Activity
PI3K isozymesPyrido[2,3-b]pyrazineSelective Inhibition nih.govrsc.org
PDGFrPyrido[2,3-d]pyrimidine (B1209978)Inhibition (IC50 = 1.11 µM) nih.gov
FGFrPyrido[2,3-d]pyrimidineInhibition (IC50 = 0.13 µM) nih.gov
EGFrPyrido[2,3-d]pyrimidineInhibition (IC50 = 0.45 µM) nih.gov
c-srcPyrido[2,3-d]pyrimidineInhibition (IC50 = 0.22 µM) nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For kinase inhibitors based on pyridopyrazine and related scaffolds, SAR studies have revealed key structural features that govern their potency and selectivity. nih.gov

In the analogous pyrido[2,3-d]pyrimidine series, modifications at various positions of the heterocyclic core have led to significant changes in inhibitory profiles. For example, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of an initial lead compound resulted in enhanced potency. nih.gov Furthermore, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed a broad-spectrum inhibitor into a highly selective inhibitor of the FGFr tyrosine kinase. nih.gov These findings underscore the importance of substituent patterns in directing the interaction of the inhibitor with the ATP-binding site of the target kinase. Such studies provide a roadmap for the rational design of new analogs, including those based on the this compound scaffold, to achieve desired activity and selectivity profiles against kinases like PI3K.

The evaluation of potential enzyme inhibitors requires robust and validated enzymatic assays. These assays are designed to measure the activity of a target enzyme in the presence of varying concentrations of a test compound, allowing for the determination of inhibitory potency, typically expressed as an IC50 value.

For kinase inhibitors, assays commonly measure the transfer of a phosphate (B84403) group from ATP to a specific substrate. ed.ac.uk Methodologies often rely on spectroscopy, detecting changes in NADPH absorbance, or colorimetric methods. mdpi.com The development of these assays involves several critical steps, including optimizing reaction conditions (e.g., enzyme and substrate concentrations, buffer pH, and temperature) and ensuring the assay is sensitive, reproducible, and suitable for high-throughput screening. Validation confirms that the assay accurately reflects the inhibition of the target enzyme and is not prone to artifacts. For novel compounds like derivatives of this compound, established assay protocols for target kinases such as PI3K would be adapted and validated to screen for inhibitory activity.

Receptor Antagonism Studies (e.g., NMDA receptor)

Beyond enzyme inhibition, the pyrido[2,3-b]pyrazine scaffold has been explored for its potential to act as a receptor antagonist. A notable example is in the context of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function.

A derivative, 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, has been synthesized and evaluated for its activity at the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor. nih.gov This compound was identified as a selective glycine antagonist with in vivo activity. nih.gov The study highlighted its utility as a tool to investigate the physiological and pathological roles of the NMDA receptor glycine site. nih.gov This demonstrates that the dichlorinated pyrido[2,3-b]pyrazine core can serve as a template for developing potent and selective antagonists for specific neurotransmitter receptor sites.

In Vitro Antioxidant and Antiurease Activities

Certain pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their potential biochemical properties, including antioxidant and antiurease activities. rsc.orgrsc.org Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, thereby protecting cells from damage caused by oxidative stress. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and its inhibition is a target in the management of infections caused by urease-producing bacteria.

In one study, a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds were synthesized and screened for these activities. nih.gov The investigation confirmed that compounds from this class possess in vitro antioxidant and antiurease capabilities. rsc.orgrsc.org While specific data for this compound is not detailed, the findings for the broader class suggest a potential avenue for future research into the specific effects of the dichloro and methyl substitutions on these biological activities.

Antimicrobial Activity against Bacterial and Fungal Strains

The pyrido[2,3-b]pyrazine scaffold has been a foundation for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, showing promising results.

Studies have demonstrated that certain pyrido[2,3-b]pyrazine derivatives exhibit significant antibacterial effects. researchgate.net For example, one series of compounds was tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria, including Escherichia coli and Salmonella typhi. researchgate.net In this research, a derivative featuring two thiocarbonyl groups showed the most potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.078 mg/mL against the Gram-positive strains. The study also noted that the presence of alkyl or aryl side chains tended to decrease the antibacterial effect, suggesting the core heterocyclic moiety is crucial for activity.

Other research has shown that pyrido[2,3-b]pyrazine 1,4-dioxide derivatives possess strong antibacterial activities in vitro. nih.gov In contrast, the corresponding 1-oxide derivatives showed no activity, indicating that the N-oxide functional groups are critical for the antimicrobial properties in this series. nih.gov Additionally, some pyrido[2,3-b]pyrazines have shown moderate activity primarily against Gram-negative bacteria. researchgate.net

In the realm of antifungal research, pyrido[2,3-b]pyrazines-N-oxides and pyrido[2,3-b]pyrazinolones have been reported to have antifungal properties. researchgate.net

Compound/DerivativeBacterial StrainMIC (mg/mL)
Pyrido[2,3-b]pyrazine with two thiocarbonyl groupsStaphylococcus aureus0.078 researchgate.net
Pyrido[2,3-b]pyrazine with two thiocarbonyl groupsBacillus cereus0.078 researchgate.net
Pyrido[2,3-b]pyrazine with two thiocarbonyl groupsEscherichia coli0.625 researchgate.net
Pyrido[2,3-b]pyrazine with two thiocarbonyl groupsSalmonella typhi1.25 researchgate.net
Derivatives with alkyl/aryl side-chainsVarious Bacteria1.5 to 5

Future Perspectives and Emerging Research Avenues for Dihalogenated Pyrido 2,3 B Pyrazines

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of dihalogenated pyrido[2,3-b]pyrazines is trending away from traditional, often harsh, multi-step procedures towards more efficient and environmentally benign methodologies. nih.govresearchgate.net The principles of green chemistry are becoming paramount, aiming to reduce waste, energy consumption, and the use of hazardous reagents. nih.govijarsct.co.in

Emerging sustainable strategies include:

Catalyst Development : There is a growing interest in using biocatalysts, such as engineered enzymes, which can perform specific reactions under mild conditions. ijarsct.co.in Additionally, the development of novel, non-toxic catalysts, like those based on iron, offers a greener alternative to precious metal catalysts for constructing the pyridine (B92270) ring. rsc.org

Alternative Energy Sources : Microwave-assisted and ultrasound-assisted syntheses are being explored to significantly shorten reaction times and reduce energy usage compared to conventional heating. researchgate.netijarsct.co.in

Advanced Halogenation Techniques : Future research will likely focus on late-stage C-H functionalization to introduce halogen atoms with high regioselectivity. Visible-light photocatalysis, in particular, presents a powerful method for direct C-H halogenation under mild conditions, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net

Continuous Flow Chemistry : The adoption of flow chemistry offers superior control over reaction parameters, enhanced safety for hazardous reactions, and the potential for streamlined, multi-step "telescoped" syntheses without the need to isolate intermediates. springerprofessional.deuc.ptdurham.ac.uk This is particularly advantageous for scaling up the production of key heterocyclic intermediates. durham.ac.uk

Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies
ParameterConventional SynthesisEmerging Sustainable Synthesis
CatalystsOften relies on stoichiometric, hazardous reagents or precious metals.Focus on biocatalysts, earth-abundant metal catalysts (e.g., Iron), and organocatalysts. ijarsct.co.inrsc.org
Reaction ConditionsHigh temperatures, prolonged reaction times, harsh reagents.Mild conditions, use of microwaves/ultrasound, photocatalysis. researchgate.netmdpi.com
Process TechnologyBatch processing with intermediate isolation and purification.Continuous flow systems enabling multi-step, telescoped reactions. springerprofessional.de
Environmental ImpactHigher energy consumption and solvent waste.Reduced energy use, potential for solvent-free reactions or use of green solvents like Deep Eutectic Solvents (DES). ijarsct.co.in

Advanced Functional Materials Development

The unique electronic properties of the electron-deficient pyrido[2,3-b]pyrazine (B189457) core, enhanced by halogen substitution, make these compounds highly promising for applications in organic electronics. researchgate.netresearchgate.net A primary area of future development is in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org

Pyrido[2,3-b]pyrazine derivatives have been successfully utilized to create a family of fluorescent materials whose emission can be tuned across the entire visible spectrum from blue to red by modifying donor groups attached to the core. rsc.orgnih.gov A particularly exciting frontier is the development of Thermally Activated Delayed Fluorescence (TADF) materials. frontiersin.orgrsc.org TADF emitters can harvest both singlet and triplet excitons, allowing for theoretical internal quantum efficiencies of up to 100% in OLEDs without relying on expensive and rare heavy metals like iridium or platinum. frontiersin.orgnih.govyoutube.com

Future research in this area will focus on:

New Molecular Architectures : Designing novel donor-acceptor-donor (D-A-D) molecules where the dihalogenated pyrido[2,3-b]pyrazine acts as the acceptor to fine-tune the energy levels and achieve stable, highly efficient blue and deep-blue TADF emitters, which remain a significant challenge. nih.govfrontiersin.org

Device Performance and Longevity : Improving the operational lifetime of OLEDs based on these materials, which is a critical barrier to their widespread commercialization.

Printable and Flexible Devices : Exploring solution-processable materials that enable the fabrication of large-area, flexible, and low-cost OLEDs using printing techniques, opening doors for applications in wearable technology and smart lighting. researchgate.netspiedigitallibrary.org

Table 2: Key Properties of Pyrido[2,3-b]pyrazine-Based Emitters for OLEDs
PropertySignificance in OLEDsFuture Goal for Dihalogenated Derivatives
High Photoluminescence Quantum Yield (PLQY)Determines the efficiency of light emission.Achieve near-unity PLQY in the solid state. rsc.org
Small Singlet-Triplet Energy Gap (ΔEST)Enables efficient reverse intersystem crossing (RISC) for TADF. nih.govDesign molecules with ΔEST < 0.1 eV for efficient triplet harvesting. frontiersin.org
Tunable Emission SpectrumAllows for the creation of full-color displays (RGB pixels).Develop a complete set of stable red, green, and especially blue emitters from a single core scaffold. rsc.orgnih.gov
High Thermal StabilityCrucial for device longevity and preventing degradation during operation.Synthesize materials with decomposition temperatures > 400°C. nih.gov

Targeted Mechanism of Action Studies and Chemoproteomics

Many pyrido[2,3-b]pyrazine derivatives have been investigated for their biological activity, often as inhibitors of protein kinases. bmbreports.orgnih.govnih.govrsc.org However, a frequent challenge in drug discovery is understanding the precise mechanism of action, including identifying all cellular targets (on-targets) and unintended interactions (off-targets). Future research will increasingly leverage advanced chemoproteomic strategies for this purpose. nih.govmdpi.com

Chemoproteomics uses chemical probes to study protein function directly in complex biological systems. nih.govacs.org Key emerging approaches for studying dihalogenated pyrido[2,3-b]pyrazines include:

Affinity-Based Protein Profiling (AfBPP) : A derivative of the bioactive compound (e.g., a dihalogenated pyrido[2,3-b]pyrazine) is immobilized on a solid support (like beads). This "bait" is used to pull down its binding partners from a cell lysate. Subsequent analysis by mass spectrometry identifies these proteins, revealing the compound's direct targets. nih.govresearchgate.net

Activity-Based Protein Profiling (ABPP) : This technique uses reactive probes that covalently bind to the active sites of specific enzyme families. It is a powerful tool for identifying the functional targets of inhibitors and assessing their selectivity across the proteome. bmbreports.orgmdpi.com

Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX) : These methods measure changes in protein thermal stability or oxidation rates upon ligand binding. They can confirm target engagement in living cells and tissues without requiring modification of the original compound. drugdiscoverychemistry.com

These techniques will enable a comprehensive understanding of how these compounds achieve their therapeutic effects and will be crucial for designing next-generation inhibitors with improved selectivity and fewer side effects. cam.ac.ukresearchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of novel dihalogenated pyrido[2,3-b]pyrazines. nih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions, drastically accelerating the design-make-test-analyze cycle. researchgate.netbohrium.com

Future applications in this domain include:

Predictive Modeling : Training ML models on existing data to accurately predict key properties of new, virtual compounds. This includes predicting pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity, allowing researchers to prioritize the synthesis of molecules with the highest chance of success. researchgate.netnih.gov

De Novo Molecular Design : Using generative AI models to design entirely new dihalogenated pyrido[2,3-b]pyrazine structures tailored to specific needs, such as binding to a particular protein target with high affinity or possessing specific optoelectronic properties for material applications.

Synthesis Planning : Employing AI-powered retrosynthesis tools to devise the most efficient and sustainable synthetic routes for target molecules, potentially integrating with automated robotic platforms to execute the synthesis.

Accelerating Data Analysis : Using AI to rapidly analyze complex datasets from high-throughput screening and chemoproteomic experiments, identifying hits and elucidating structure-activity relationships (SAR) more quickly than with manual methods. frontiersin.org

The integration of AI will not replace chemists but will rather augment their capabilities, enabling them to navigate the vast chemical space more effectively and focus their efforts on the most promising and innovative molecular designs. nih.gov

Q & A

Basic: What are the established synthetic routes for 6,8-Dichloro-3-methylpyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution using 2,3-dichloropyrazine as a precursor. For example, in a nitrogen atmosphere, 2,3-dichloropyrazine reacts with piperidylmethylamine in DMF at 120°C for 8 hours, followed by acid-base extraction and purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., DMF vs. dioxane), temperature (100–120°C), and stoichiometric ratios of reagents to improve yield. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.

Advanced: How do steric and electronic effects influence the regioselectivity of chlorination in pyrido[2,3-b]pyrazine derivatives?

Regioselectivity in chlorination is governed by electron density distribution. Computational studies (e.g., DFT calculations) reveal that electron-withdrawing groups (e.g., methyl at position 3) direct electrophilic chlorination to the 6- and 8-positions due to reduced electron density at these sites. Experimental validation via NMR and X-ray crystallography confirms preferential substitution patterns . Contradictions in literature data may arise from competing radical pathways under varying reaction conditions, necessitating controlled kinetic studies.

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR (¹H/¹³C): Assigns substituent positions and confirms purity. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns consistent with the pyrido-pyrazine core .
  • HPLC-MS: Detects trace impurities (<0.1%) and quantifies yield. Use C18 columns with acetonitrile/water gradients for optimal resolution .
  • X-ray crystallography: Resolves ambiguous regiochemistry, particularly for halogenated analogs .

Advanced: How can structure-activity relationship (SAR) studies guide the design of biologically active pyrido[2,3-b]pyrazine derivatives?

SAR studies highlight the importance of halogenation and methyl substitution. For example:

  • Anticancer activity: Chlorine at positions 6 and 8 enhances DNA intercalation, as shown in cytotoxicity assays (IC₅₀ < 1 µM in HeLa cells) .
  • Antimicrobial effects: Methyl groups improve lipophilicity, increasing membrane permeability in Gram-negative bacteria .
    Contradictions arise when comparing in vitro vs. in vivo data, often due to metabolic instability. Advanced strategies include prodrug design or introducing metabolically resistant substituents (e.g., trifluoromethyl) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

  • Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.
  • Hydrolytic stability: Avoid aqueous buffers at pH > 8, as dechlorination occurs via nucleophilic aromatic substitution. Kinetic stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .
  • Thermal stability: Decomposition occurs above 150°C; DSC analysis confirms a melting point of 192–195°C .

Advanced: How can computational modeling resolve contradictions in reported biological activities of pyrido[2,3-b]pyrazine analogs?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify key binding interactions. For example:

  • Kinase inhibition: Chlorine atoms form halogen bonds with ATP-binding pockets, but conflicting IC₅₀ values across studies may stem from variations in protein conformations (e.g., open vs. closed kinase states) .
  • Metabolic pathways: CYP450 metabolism predictions (via SwissADME) explain discrepancies in in vivo efficacy by highlighting rapid oxidation of methyl groups in certain analogs .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Liquid-liquid extraction: Use ethyl acetate/water partitioning to remove polar byproducts.
  • Column chromatography: Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity. For halogenated impurities, switch to reverse-phase C18 columns .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced: What mechanistic insights explain contradictory catalytic outcomes in Pd-mediated cross-coupling reactions of pyrido[2,3-b]pyrazines?

Pd(PPh₃)₄-catalyzed Suzuki-Miyaura couplings often show variability due to:

  • Ligand effects: Bulky ligands (e.g., XPhos) suppress β-hydride elimination, improving yields of biaryl products .
  • Solvent choice: Dioxane/water mixtures enhance oxidative addition rates compared to THF, as shown in kinetic studies .
    Unexpected side products (e.g., dehalogenated analogs) may form under reducing conditions, necessitating strict oxygen-free environments .

Basic: How does the electronic nature of substituents affect the UV-Vis absorption spectra of pyrido[2,3-b]pyrazines?

Chlorine and methyl groups induce bathochromic shifts due to extended π-conjugation and hyperchromic effects. For example:

  • λₘₐₓ: 285 nm (in methanol) for the parent compound vs. 310 nm for 6,8-dichloro derivatives .
  • Molar absorptivity (ε): ~12,000 M⁻¹cm⁻¹, useful for quantifying concentration in biological assays .

Advanced: What strategies mitigate cytotoxicity discrepancies between 2D cell cultures and 3D organoid models for pyrido[2,3-b]pyrazine-based therapeutics?

  • 3D model optimization: Incorporate hypoxia-mimicking conditions (e.g., CoCl₂) to better replicate in vivo tumor microenvironments .
  • Penetration enhancers: Co-administering permeability modifiers (e.g., quaternary ammonium salts) improves diffusion through multicellular layers, aligning IC₅₀ values across models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.